6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate
CAS No.: 896010-05-2
Cat. No.: VC11866163
Molecular Formula: C17H12BrN3O6S2
Molecular Weight: 498.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896010-05-2 |
|---|---|
| Molecular Formula | C17H12BrN3O6S2 |
| Molecular Weight | 498.3 g/mol |
| IUPAC Name | [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-bromofuran-2-carboxylate |
| Standard InChI | InChI=1S/C17H12BrN3O6S2/c18-13-4-3-11(26-13)15(24)27-12-6-25-9(5-10(12)22)7-28-17-21-20-16(29-17)19-14(23)8-1-2-8/h3-6,8H,1-2,7H2,(H,19,20,23) |
| Standard InChI Key | QYFYKSLCPCKQGT-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(O4)Br |
| Canonical SMILES | C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(O4)Br |
Introduction
Structural Overview
The molecule combines the following key structural elements:
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1,3,4-Thiadiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, known for its bioactivity.
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Cyclopropaneamide Group: A cyclopropane ring attached to an amide functionality, adding rigidity and potential pharmacological relevance.
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4-Oxo-Pyran Moiety: A six-membered oxygen-containing heterocycle with a ketone group at position 4.
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5-Bromofuran Carboxylate: A bromine-substituted furan ring linked via an ester bond.
These components suggest a molecule designed for specific interactions in biological or chemical systems.
Synthesis Pathways
The synthesis of compounds like this one typically involves multistep reactions to assemble the complex structure. While no direct synthesis data is available for this exact molecule, similar compounds have been synthesized using strategies such as:
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Formation of the Thiadiazole Core:
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Introduction of Cyclopropaneamide:
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Cyclopropane derivatives are often introduced via amide coupling reactions using cyclopropanecarboxylic acid or its derivatives.
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Functionalization with Pyran and Furan Rings:
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The pyran ring can be constructed through condensation reactions involving hydroxyl-ketones or related precursors.
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Bromofuran esters are typically prepared by esterification of brominated furan carboxylic acids.
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Characterization Techniques
To confirm the structure of such a compound, researchers employ advanced analytical methods:
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Nuclear Magnetic Resonance (NMR): Provides detailed information about hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups based on characteristic vibrations.
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Elemental Analysis: Ensures the empirical formula matches theoretical predictions.
Biological Potential
Compounds containing thiadiazole and pyran moieties often exhibit significant biological activities due to their ability to interact with enzymes and receptors. Potential applications include:
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Antimicrobial Activity: Thiadiazole derivatives are known to inhibit bacterial growth by targeting nucleic acid synthesis .
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Anti-inflammatory Properties: Molecular docking studies suggest that similar compounds can inhibit enzymes like 5-lipoxygenase .
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Anticancer Potential: Brominated heterocycles often show cytotoxic effects against cancer cells by inducing apoptosis .
Further in vitro and in silico studies are necessary to validate these activities for this specific compound.
Data Table: Related Compounds
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